molecular formula C21H19NO4 B1201291 Oxarbazole CAS No. 35578-20-2

Oxarbazole

Cat. No. B1201291
Key on ui cas rn: 35578-20-2
M. Wt: 349.4 g/mol
InChI Key: ZNHCPKKNDKCPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03948939

Procedure details

A solution of 75 g. of benzaldehyde 1-benzoyl-1-(4-methoxyphenyl)hydrazone and 42.6 g. of cyclohexanone-4-carboxylic acid in one liter of acetic acid saturated with hydrogen chloride was heated under reflux for three hours during which time hydrogen chloride was continually passed through the solution. The solution was poured into four liters of ice-water and the resulting solid was collected by filtration to give 47.4 g. of the title compound; m.p. 218°-220°C. (methyl alcohol).
Name
benzaldehyde 1-benzoyl-1-(4-methoxyphenyl)hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:9]([C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1)N=CC1C=CC=CC=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:26]1[CH:32]([C:33]([OH:35])=[O:34])[CH2:31][CH2:30][C:28](=O)[CH2:27]1.Cl>C(O)(=O)C>[C:1]([N:9]1[C:28]2[CH2:27][CH2:26][CH:32]([C:33]([OH:35])=[O:34])[CH2:31][C:30]=2[C:19]2[C:18]1=[CH:23][CH:22]=[C:21]([O:24][CH3:25])[CH:20]=2)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
benzaldehyde 1-benzoyl-1-(4-methoxyphenyl)hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N(N=CC1=CC=CC=C1)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)CCC1C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice water
Quantity
4 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give 47.4 g

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C2=CC=C(C=C2C=2CC(CCC12)C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.